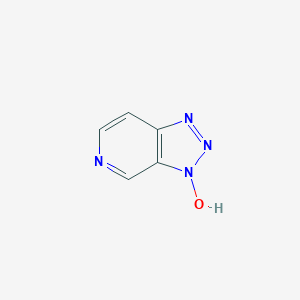

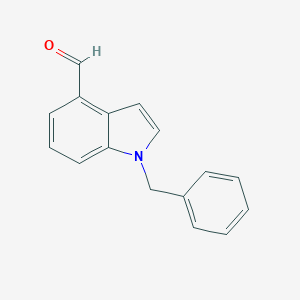

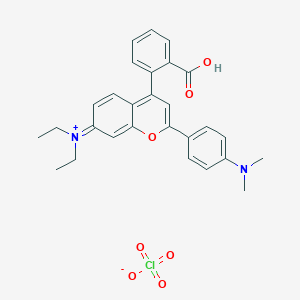

![molecular formula C18H23NO3 B061706 Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 159634-59-0](/img/structure/B61706.png)

Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a chemical compound of interest in synthetic chemistry, particularly in the synthesis of pharmacologically active compounds. It represents a structural class combining spirocyclic and piperidine motifs, which are often found in molecules with significant biological activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For example, an efficient and practical asymmetric synthesis of a similar compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, has been developed, showcasing the diastereoselective reduction and isomerization steps crucial for obtaining enantiomerically pure intermediates (H. Jona et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through methods like single crystal X-ray diffraction. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate's structure was determined, revealing a monoclinic space group and highlighting the importance of crystalline structure in understanding compound properties (T. Moriguchi et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate and its analogs are central to their application in synthesis. For example, the metal-free oxidative ipso-carboacylation of alkynes, utilizing tert-butyl hydrogenperoxide (TBHP), demonstrates the compound's role in facilitating difunctionalization of alkynes through oxidative cross-coupling reactions (Xuan-Hui Ouyang et al., 2014).

Applications De Recherche Scientifique

Application in Organic Solar Cells

- Summary of the Application : This compound is used as an intermediate in the synthesis of non-fullerene acceptors, which are key components of OSCs . Non-fullerene acceptors have recently attracted much attention due to their potential in renewable and clean solar energy applications .

- Methods of Application/Experimental Procedures : The compound was prepared by the reaction between phthalic anhydride and tert-butyl acetoacetate . Further treatment with sodium methoxide in methanol led to the formation of 1H-indene-1,3(2H)-dione in a high yield .

- Results/Outcomes : The structure of the newly synthesized compound was established by means of elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, IR spectroscopy, mass spectrometry and X-ray analysis .

Application in Asymmetric Synthesis

- Summary of the Application : A related compound, tert-Butyl- (2 R, 3 S)- (−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, was used in asymmetric synthesis of unnatural amino acids .

- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source. Asymmetric synthesis often involves the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction .

Application in Organic Solar Cells

- Summary of the Application : This compound is used as an intermediate in the synthesis of non-fullerene acceptors, which are key components of OSCs . Non-fullerene acceptors have recently attracted much attention due to their potential in renewable and clean solar energy applications .

- Methods of Application/Experimental Procedures : The compound was prepared by the reaction between phthalic anhydride and tert-butyl acetoacetate . Further treatment with sodium methoxide in methanol led to the formation of 1H-indene-1,3(2H)-dione in a high yield .

- Results/Outcomes : The structure of the newly synthesized compound was established by means of elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, IR spectroscopy, mass spectrometry and X-ray analysis .

Propriétés

IUPAC Name |

tert-butyl 3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-15(20)13-6-4-5-7-14(13)18/h4-7H,8-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYHAYAJHNQBGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595484 |

Source

|

| Record name | tert-Butyl 3-oxo-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | |

CAS RN |

159634-59-0 |

Source

|

| Record name | tert-Butyl 3-oxo-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

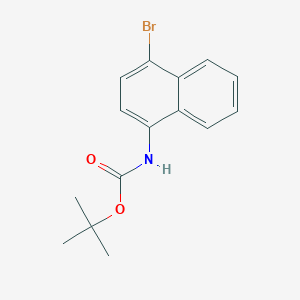

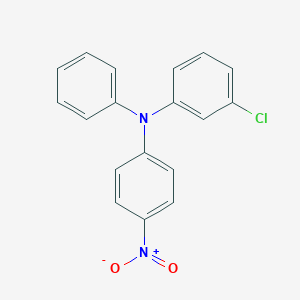

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)

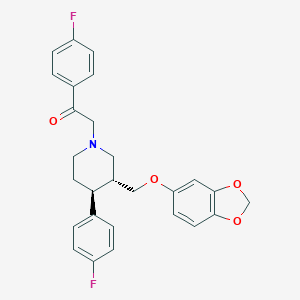

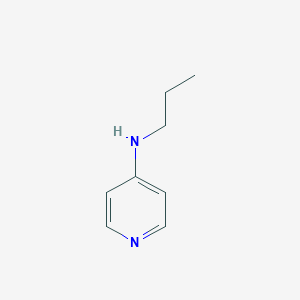

![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)

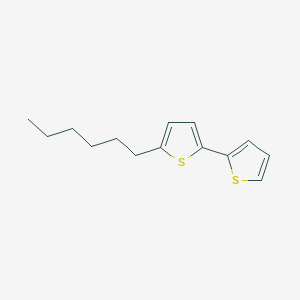

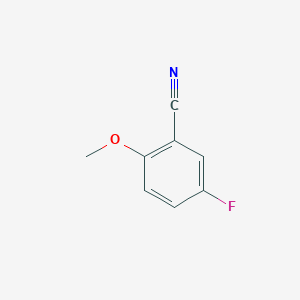

![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)

![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)